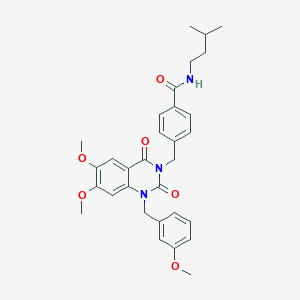

![molecular formula C10H17Cl3N2 B2646577 3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride CAS No. 2219374-55-5](/img/structure/B2646577.png)

3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

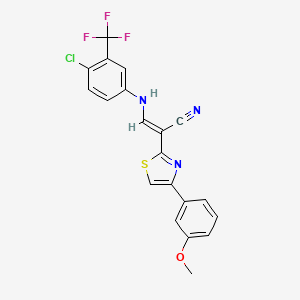

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, specific structural data for “N’-(3-Chlorophenyl)-N,N’-dimethylethane-1,2-diamine;dihydrochloride” is not available in the literature .Chemical Reactions Analysis

The chemical reactions involving “N’-(3-Chlorophenyl)-N,N’-dimethylethane-1,2-diamine;dihydrochloride” are not well-documented in the literature .Scientific Research Applications

Environmental Exposure and Effects

Persistent Organic Pollutants in Populations

Research has explored the levels and temporal trends of persistent organic pollutants (POPs), such as DDT and its metabolites (including DDE), in various populations. These studies are crucial in understanding the environmental and health implications of such chemicals, including their persistence in the environment and potential effects on human health.

- A study from Guinea-Bissau reported decreasing concentrations of DDT, DDE, PCBs, and HCHs over time, suggesting effective management and regulation of these compounds. Interestingly, the study observed an increase in concentrations of PBDEs, highlighting the evolving nature of chemical exposures (Linderholm et al., 2010) source.

Exposure and Developmental Effects

Investigations into prenatal exposure to DDE (a metabolite of DDT) have revealed associations with adverse birth outcomes and developmental effects in early childhood. These findings underscore the importance of monitoring and managing exposure to environmental pollutants.

- Research in Mexico linked prenatal DDE exposure to impaired neurodevelopment in children aged 3.5 to 5 years, suggesting that such exposure could have long-lasting effects on cognitive abilities (Torres-Sánchez et al., 2012) sourcesourcesource.

Analytical and Detection Studies

Metabolite Identification

Studies on the metabolism and identification of chlorphenoxamine metabolites in human urine highlight the analytical approaches used to understand the pharmacokinetics and environmental persistence of chlorinated compounds. Such research is foundational for assessing exposure and potential health impacts.

- An investigation detailed the isolation and identification of chlorphenoxamine metabolites, demonstrating the complexity of studying and understanding the metabolism of chlorinated compounds (Goenechea et al., 1987) source.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This information is typically obtained through biochemical and pharmacological studies. Unfortunately, specific information on the mechanism of action of “N’-(3-Chlorophenyl)-N,N’-dimethylethane-1,2-diamine;dihydrochloride” is not available in the literature .

Safety and Hazards

Properties

IUPAC Name |

N'-(3-chlorophenyl)-N,N'-dimethylethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2.2ClH/c1-12-6-7-13(2)10-5-3-4-9(11)8-10;;/h3-5,8,12H,6-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZGHKKITANLBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C1=CC(=CC=C1)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2646495.png)

![2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2646498.png)

![4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2646499.png)

![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2646500.png)

![2-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione](/img/structure/B2646509.png)

![4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2646510.png)